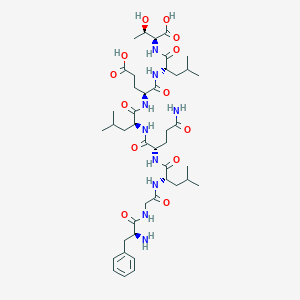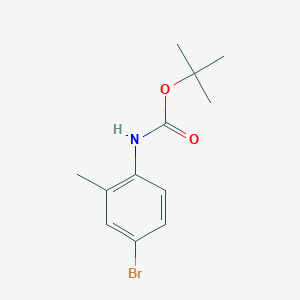
tert-Butyl (4-bromo-2-methylphenyl)carbamate
Descripción general
Descripción
Tert-butyl (4-bromo-2-methylphenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in organic synthesis due to their utility as intermediates in the production of various biologically active molecules and materials with specific properties.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method showcases the versatility of tert-butyl carbamates as building blocks in organic synthesis. Additionally, the synthesis of tert-butyl carbamates can involve key steps such as iodolactamization, which has been used in the enantioselective synthesis of related compounds . Asymmetric Mannich reactions have also been employed to synthesize chiral tert-butyl carbamates, demonstrating the potential for creating compounds with specific stereochemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature is crucial for the stability and reactivity of these compounds. For example, the tert-butyl group can serve as a protecting group for the nitrogen, which can be useful in subsequent chemical transformations .
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. They can act as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl carbamates can also be involved in cross-coupling reactions, as demonstrated by the synthesis of organic photovoltaic materials . Furthermore, they can be intermediates in the synthesis of biologically active compounds, such as omisertinib, through acylation, nucleophilic substitution, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These compounds typically have good stability and can be characterized using techniques such as high-resolution mass spectrometry, NMR, IR, and UV spectroscopy .
Aplicaciones Científicas De Investigación
Organic Chemistry
“tert-Butyl (4-bromo-2-methylphenyl)carbamate” is used in the field of organic chemistry . It is a compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 .
Application
This compound is used as a starting material in the synthesis of other organic compounds .
Results
Synthesis of Biologically Active Compounds
“tert-Butyl (4-bromo-2-methylphenyl)carbamate” can also be used in the synthesis of biologically active compounds .
Application
This compound has been used as a starting material in the synthesis of “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Method of Application
The synthesis involves several steps, including formylation, protection of the amino group, reduction of the aldehyde group, protection of the hydroxy group, and introduction of the formyl group at the 4-position .
Results
The target compound was synthesized with good yield and selectivity .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXMKPOXRAYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370849 | |
| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
CAS RN |
306937-14-4 | |
| Record name | 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


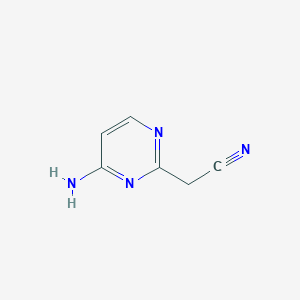

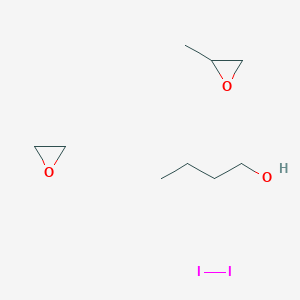


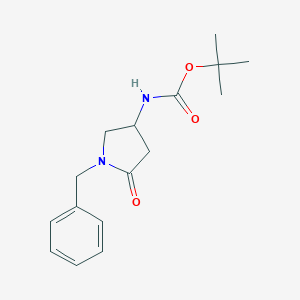


![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)


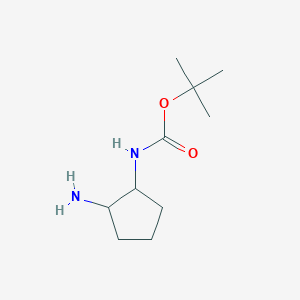
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
